N-(1-Phenylbutylidene)hydroxylamine
Description
N-(1-Phenylbutylidene)hydroxylamine is an N-substituted hydroxylamine derivative characterized by a phenylbutylidene group attached to the hydroxylamine moiety. Hydroxylamine derivatives are widely studied for their redox properties, metabolic pathways, and applications in medicinal chemistry, though their effects vary significantly with substitution patterns .
Properties
CAS No. |
1956-46-3 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 |
IUPAC Name |
N-(1-phenylbutylidene)hydroxylamine |
InChI |
InChI=1S/C10H13NO/c1-2-6-10(11-12)9-7-4-3-5-8-9/h3-5,7-8,12H,2,6H2,1H3 |
InChI Key |
JDFNNPHDXMUFHJ-UHFFFAOYSA-N |
SMILES |
CCCC(=NO)C1=CC=CC=C1 |
Synonyms |
1-Phenyl-1-butanone oxime |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Features of Hydroxylamine Derivatives
Metabolic Pathways
- CYP-Mediated Redox Cycling: N-(2-Methoxyphenyl)hydroxylamine undergoes CYP1A/2E1-dependent metabolism, producing mutagenic o-aminophenol and reducing to o-anisidine. The phenylbutylidene group in the target compound may similarly engage CYPs, influencing its metabolic fate and toxicity .
- Reductive Metabolism : Hydroxylamine derivatives often undergo NADPH-dependent reduction, as seen in , where microsomal enzymes drive reductive pathways .
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